molecular formula C12H12O4S B12218289 6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid CAS No. 97852-73-8

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B12218289
CAS No.: 97852-73-8
M. Wt: 252.29 g/mol
InChI Key: ALNLDDWBWACUIC-UHFFFAOYSA-N
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Description

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both ethoxy and methoxy groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and improved solubility, making it a valuable compound for research and industrial applications.

Properties

CAS No.

97852-73-8

Molecular Formula

C12H12O4S

Molecular Weight

252.29 g/mol

IUPAC Name

6-ethoxy-5-methoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C12H12O4S/c1-3-16-9-6-10-7(4-8(9)15-2)5-11(17-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

ALNLDDWBWACUIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(SC2=C1)C(=O)O)OC

Origin of Product

United States

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